An In-depth Technical Guide to 3-Bromo-1H-indazole-5-carbaldehyde: A Key Intermediate in Medicinal Chemistry
An In-depth Technical Guide to 3-Bromo-1H-indazole-5-carbaldehyde: A Key Intermediate in Medicinal Chemistry
Introduction: The Strategic Importance of the Indazole Scaffold
The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in modern medicinal chemistry. As a bioisostere of indole, it is a cornerstone in the design of a multitude of therapeutic agents, demonstrating a wide spectrum of biological activities including anti-tumor, anti-inflammatory, and anti-HIV properties[1]. The strategic functionalization of the indazole core allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it a highly sought-after building block in drug discovery.
This technical guide focuses on a particularly valuable derivative: 3-Bromo-1H-indazole-5-carbaldehyde . The presence of two distinct and reactive functional groups—a bromine atom at the C3 position and a carbaldehyde group at the C5 position—makes this molecule a versatile and powerful intermediate for the synthesis of complex molecular architectures, particularly in the realm of kinase inhibitors. The bromine atom serves as a synthetic handle for cross-coupling reactions, while the aldehyde provides a gateway for a vast array of chemical transformations. This guide will provide an in-depth analysis of its chemical properties, a proposed synthetic pathway, its characteristic reactivity, and its significant applications, with a focus on providing researchers and drug development professionals with actionable, field-proven insights.
Physicochemical and Structural Properties
A comprehensive understanding of the physicochemical properties of 3-Bromo-1H-indazole-5-carbaldehyde is fundamental for its effective use in synthesis and biological screening. The key properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1086391-08-3 | [2][3][4] |
| Molecular Formula | C₈H₅BrN₂O | [2][3][4] |
| Molecular Weight | 225.04 g/mol | [2][3][4] |
| Appearance | Powder, Solid | [3] |
| Melting Point | 185-190 °C | [3] |
| Predicted XlogP | 2.0 | [5] |
| Solubility | Generally soluble in organic solvents like DMSO and DMF. | [6] |
| SMILES | O=Cc1ccc2[nH]nc(Br)c2c1 | [3] |
| InChI Key | HUUXQTDSLDFUQW-UHFFFAOYSA-N | [3] |
Synthesis of 3-Bromo-1H-indazole-5-carbaldehyde
While a specific, peer-reviewed synthesis for 3-Bromo-1H-indazole-5-carbaldehyde is not extensively documented, a highly plausible and scientifically sound synthetic route can be inferred from established methodologies for the C3-bromination of the indazole core. The logical precursor for this synthesis is the commercially available 1H-indazole-5-carbaldehyde (CAS 253801-04-6)[7].
The C3 position of the 1H-indazole ring is known to be susceptible to electrophilic halogenation. Recent advancements have demonstrated efficient and regioselective bromination at this position under mild conditions, avoiding the use of harsh reagents like elemental bromine.
Proposed Synthetic Protocol: C3-Bromination
A promising approach involves the use of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the bromine source, a method that has been successfully applied to a wide range of indazole derivatives with high yields[8]. The reaction is often facilitated by ultrasound, which can significantly reduce reaction times[8].
Step-by-Step Methodology:
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Reaction Setup: To a solution of 1H-indazole-5-carbaldehyde (1.0 eq) in a suitable solvent such as ethanol, add a base like sodium carbonate (Na₂CO₃) (2.0 eq).
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Brominating Agent Addition: Add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (0.6 eq) to the mixture. The stoichiometry is key, as DBDMH contains two bromine atoms.
-
Reaction Conditions: The reaction vessel is then placed in an ultrasonic bath at room temperature.
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Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 30 minutes under ultrasound irradiation[8].
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Work-up and Purification: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired 3-Bromo-1H-indazole-5-carbaldehyde.
Caption: Proposed synthesis workflow for 3-Bromo-1H-indazole-5-carbaldehyde.
Chemical Reactivity and Synthetic Utility
The synthetic power of 3-Bromo-1H-indazole-5-carbaldehyde lies in the orthogonal reactivity of its two functional groups. This allows for selective transformations, enabling the construction of complex molecular libraries for drug discovery.
Reactions at the 3-Bromo Position
The C-Br bond at the 3-position is a prime site for palladium-catalyzed cross-coupling reactions. This is the most strategically important transformation for this building block, as it allows for the introduction of aryl and heteroaryl moieties, which are crucial for kinase inhibitor activity.
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Suzuki-Miyaura Coupling: This is the most common and versatile reaction for forming C-C bonds. The 3-bromoindazole can be coupled with a wide variety of aryl or heteroaryl boronic acids or esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Cs₂CO₃ or K₃PO₄), and a suitable solvent system (e.g., dioxane/water). This reaction is fundamental to building the core structures of many kinase inhibitors.
Caption: Suzuki-Miyaura coupling at the C3 position.
Reactions at the 5-Carbaldehyde Position
The aldehyde group is a versatile functional handle that can undergo a wide range of transformations, allowing for further diversification of the indazole scaffold.
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Reductive Amination: Reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form the corresponding secondary or tertiary amine. This is a key strategy for introducing solubilizing groups or vectors to target specific protein residues.
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Oxidation: The aldehyde can be easily oxidized to a carboxylic acid using standard oxidizing agents like potassium permanganate or Jones reagent. The resulting carboxylic acid can then be used for amide bond formation.
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Reduction: Reduction to a primary alcohol can be achieved using mild reducing agents like sodium borohydride.
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Wittig Reaction: Reaction with a phosphonium ylide allows for the formation of an alkene, extending the carbon chain at the C5 position.
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Nucleophilic Addition: The aldehyde is susceptible to attack by various nucleophiles, such as Grignard reagents or organolithium compounds, to form secondary alcohols.
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
The 3-bromoindazole motif is a well-established pharmacophore in the design of protein kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer[3]. The indazole ring often acts as a "hinge-binder," forming key hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition.
While specific examples detailing the use of 3-Bromo-1H-indazole-5-carbaldehyde as a direct starting material are not prevalent in readily available literature, its utility can be confidently extrapolated from the synthesis of numerous potent kinase inhibitors based on the 3-substituted indazole scaffold. For instance, this scaffold is central to the development of inhibitors for targets such as:
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Polo-like kinase 4 (PLK4): A crucial regulator of centriole duplication, making it an attractive target in oncology. Indazole-based compounds have shown high potency against PLK4[9].
-
Fibroblast Growth Factor Receptors (FGFRs): Dysregulation of FGFR signaling is implicated in various cancers. 3-aminoindazole derivatives have been developed as potent FGFR inhibitors[1].
The synthetic strategy for these inhibitors often involves an initial Suzuki-Miyaura coupling at the C3 position of a bromoindazole intermediate, followed by modification of other functional groups on the ring system. The 5-carbaldehyde group on the target molecule provides a crucial point for such modifications, allowing for the introduction of solubilizing groups or moieties that can interact with other parts of the ATP-binding pocket to enhance potency and selectivity.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling 3-Bromo-1H-indazole-5-carbaldehyde.
-
Hazard Classification: The compound is classified as Acute Toxicity, Oral (Category 4), with the hazard statement H302: Harmful if swallowed[3].
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat[3].
-
Handling: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
3-Bromo-1H-indazole-5-carbaldehyde is a high-value, bifunctional building block with significant potential in the field of medicinal chemistry. Its strategic combination of a readily diversifiable C3-bromo position and a versatile C5-aldehyde group makes it an ideal starting point for the synthesis of complex, biologically active molecules. The insights and protocols outlined in this guide are intended to empower researchers to leverage the unique chemical properties of this compound in the rational design and development of the next generation of therapeutic agents, particularly in the ever-important class of kinase inhibitors.
References
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Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. (2024). PubMed Central. Retrieved from [Link]
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